N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide, also known as BTFA, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide inhibits CA IX through its binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. This results in the accumulation of carbon dioxide, which leads to a decrease in pH and subsequent inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has been shown to exhibit anti-tumor activity in various in vitro and in vivo studies. It has also been shown to have low toxicity and high selectivity towards CA IX, making it a potential candidate for cancer treatment. However, further studies are required to determine its efficacy and safety in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis and high purity. However, its limited solubility in aqueous solutions and low stability in acidic conditions may pose challenges in certain experiments.
Zukünftige Richtungen
The potential applications of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide are vast, and several future directions can be explored. These include the development of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide derivatives with improved solubility and stability, the investigation of its efficacy in combination with other anti-cancer agents, and the exploration of its potential applications in other diseases such as osteoporosis and glaucoma.
Conclusion:
In conclusion, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has shown promising results in various scientific research applications, particularly in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to determine its efficacy and safety in humans, but its potential as a drug candidate cannot be ignored.
Synthesemethoden
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide involves the reaction of 3,3'-bithiophene with 4-fluorobenzyl bromide in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide. The synthesis method of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has been optimized to improve yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide has shown promising results in various scientific research applications, particularly in drug discovery and development. It has been identified as a potential inhibitor of the enzyme human carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Inhibition of CA IX can lead to the suppression of tumor growth and metastasis, making N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS2/c18-15-3-1-12(2-4-15)7-17(20)19-9-16-8-14(11-22-16)13-5-6-21-10-13/h1-6,8,10-11H,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGWKZZKZYNYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC(=CS2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.